ARV-825

Description

Properties

IUPAC Name |

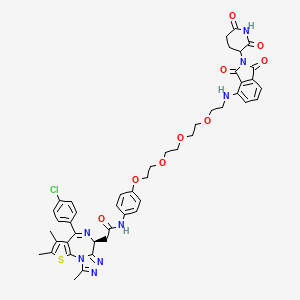

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLOGRLTDKDANT-TYIYNAFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H47ClN8O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of Cereblon in ARV-825-Mediated BRD4 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. ARV-825, a potent and selective PROTAC, exemplifies this innovative approach by inducing the degradation of the bromodomain and extraterminal (BET) family protein BRD4, a key regulator of oncogene transcription. This technical guide provides an in-depth exploration of the critical role of the E3 ubiquitin ligase substrate receptor, cereblon (CRBN), in the mechanism of action of this compound. We will delve into the molecular interactions, signaling pathways, and experimental methodologies used to elucidate this process, presenting quantitative data and visual representations to facilitate a comprehensive understanding.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits cereblon, an E3 ubiquitin ligase substrate receptor.[1][2] This dual-binding capacity allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the CRBN-containing E3 ubiquitin ligase complex (CRL4-CRBN).[3] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a sustained reduction in BRD4 protein levels and the subsequent downregulation of its target genes, most notably the oncogene c-MYC.[4][5]

The formation of a stable ternary complex between BRD4, this compound, and cereblon is the linchpin of this degradation process.[6] The efficiency of this complex formation is a key determinant of the potency of this compound. Studies have shown that the expression levels of cereblon can serve as a predictive biomarker for the efficacy of this compound, with higher CRBN expression correlating with increased sensitivity to the degrader.[7] Conversely, knockdown of CRBN expression has been shown to reduce sensitivity to this compound.

dot

Figure 1: Mechanism of this compound-mediated BRD4 degradation.

Quantitative Data Summary

The efficacy of this compound is underscored by its potent activity in various cancer cell lines. The following tables summarize key quantitative data related to its binding affinity, degradation efficiency, and cellular effects.

Table 1: Binding Affinities of this compound

| Target | Binding Domain | Dissociation Constant (Kd) |

| BRD4 | Bromodomain 1 (BD1) | 90 nM[3] |

| BRD4 | Bromodomain 2 (BD2) | 28 nM[3] |

| Cereblon (CRBN) | - | ~3 µM |

Table 2: Degradation Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | DC50 (50% Degradation) | IC50 (50% Inhibition of Viability) |

| Namalwa | Burkitt's Lymphoma | < 1 nM[5] | - |

| CA-46 | Burkitt's Lymphoma | < 1 nM | - |

| MOLM-13 | Acute Myeloid Leukemia | - | 18.2 nM |

| 22RV1 | Prostate Cancer | 0.57 nM | - |

| TPC-1 | Thyroid Carcinoma | - | ~25-50 nM[4] |

| IMR-32 | Neuroblastoma | - | 7.024 nM |

| SK-N-BE(2) | Neuroblastoma | - | 232.8 nM |

| HGC27 | Gastric Cancer | - | ~20 nM |

| MGC803 | Gastric Cancer | - | ~30 nM |

Table 3: Effect of this compound on Downstream Target Proteins

| Cell Line | Treatment | Target Protein | % Reduction (approx.) |

| TPC-1 | 100 nM, 24h | c-Myc | Significant downregulation[4] |

| TPC-1 | 100 nM, 24h | Bcl-xL | Significant downregulation[4] |

| TPC-1 | 100 nM, 24h | Cyclin D1 | Significant downregulation[4] |

| HuCCT1 | 100 nM, 24h | c-Myc | Maintained suppression after washout[7] |

| SET2 | 1 µM, 4h | c-Myc mRNA | > 50% |

| SET2 | 1 µM, 4h | PIM1 mRNA | > 50% |

| SET2 | 1 µM, 4h | BCL2L1 mRNA | > 50% |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the role of cereblon in this compound-mediated degradation.

Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction in BRD4 protein levels following this compound treatment.

-

Cell Culture and Treatment: Plate cancer cells (e.g., TPC-1, HuCCT1) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (and a loading control like β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize BRD4 levels to the loading control.

dot

Figure 2: Western Blotting Experimental Workflow.

In Vitro Ubiquitination Assay

This assay directly demonstrates the this compound-dependent ubiquitination of BRD4 by the CRBN E3 ligase complex.

-

Reagents: Recombinant human BRD4, CRBN/DDB1/CUL4A/RBX1 complex, E1 activating enzyme (UBE1), E2 conjugating enzyme (e.g., UBE2D2), Ubiquitin, ATP, and this compound.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, and the CRBN E3 ligase complex. Add recombinant BRD4 as the substrate.

-

Initiation of Reaction: Initiate the reaction by adding this compound to the experimental tubes. Use DMSO as a vehicle control. To confirm CRBN-dependency, include a competition experiment with an excess of a CRBN ligand like pomalidomide.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-BRD4 antibody to detect higher molecular weight bands corresponding to ubiquitinated BRD4.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the BRD4-ARV-825-CRBN ternary complex in cells.

-

Cell Treatment and Lysis: Treat cells expressing endogenous or tagged BRD4 and CRBN with this compound or DMSO for a short period (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either BRD4 or CRBN (or the tag) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting using antibodies against BRD4, CRBN, and other components of the E3 ligase complex. The presence of all three components in the immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.

Cell Viability Assay (CCK-8/MTT)

This assay measures the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 48 hours).

-

Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.[8]

Downstream Signaling Pathways

The degradation of BRD4 by this compound has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival.

dot

Figure 3: Downstream signaling pathways affected by this compound.

The primary downstream effect of BRD4 degradation is the transcriptional repression of the MYC oncogene.[4] This leads to a significant reduction in c-Myc protein levels, which in turn inhibits cell proliferation and tumor growth.[9] Furthermore, this compound-mediated BRD4 degradation leads to the downregulation of anti-apoptotic proteins like Bcl-xL and cell cycle regulators such as Cyclin D1.[4] The decrease in these key survival and proliferation factors contributes to the induction of apoptosis and cell cycle arrest, typically at the G1 phase.[8]

Conclusion

Cereblon is an indispensable component in the mechanism of action of this compound. By effectively hijacking the CRBN-containing E3 ubiquitin ligase complex, this compound triggers the selective and efficient degradation of the oncoprotein BRD4. This event initiates a cascade of downstream effects, including the suppression of the c-Myc oncogene and the induction of apoptosis and cell cycle arrest. The in-depth understanding of this cereblon-dependent mechanism, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the continued development and optimization of PROTAC-based therapies for cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BRD4 degrader this compound produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]

ARV-825: A Technical Guide to a Pioneer in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARV-825 is a pivotal molecule in the field of targeted protein degradation, representing a significant advancement over traditional small molecule inhibitors. As a Proteolysis Targeting Chimera (PROTAC), this compound is a heterobifunctional molecule designed to specifically eliminate Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, from the cellular environment. This is achieved by hijacking the cell's own ubiquitin-proteasome system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the key signaling pathways it modulates.

Introduction to this compound

This compound is composed of a ligand that binds to the BET bromodomains (derived from the inhibitor OTX015) and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker. This dual-binding capability allows this compound to act as a bridge, bringing BRD4 into close proximity with CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This degradation-based approach offers a more profound and sustained suppression of target protein function compared to the reversible binding of traditional inhibitors.

Mechanism of Action

The primary mode of action of this compound involves the formation of a ternary complex between the BET protein (e.g., BRD4), this compound, and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to BRD4, marking it for destruction by the 26S proteasome. The degradation of BRD4, a key epigenetic reader and transcriptional regulator, leads to the downregulation of critical oncogenes, most notably c-MYC. The suppression of c-MYC and other BRD4-dependent transcripts results in potent anti-proliferative, pro-apoptotic, and cell cycle arrest effects in various cancer models.

Figure 1: this compound mechanism of action, from ternary complex formation to downstream cellular effects.

Quantitative Data

The efficacy of this compound has been quantified in numerous studies across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal degradation concentration (DC50) for the target protein are key metrics of its potency.

In Vitro Anti-proliferative Activity (IC50)

The following table summarizes the IC50 values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-N-SH | Neuroblastoma | 146.9 | |

| SH-SY5Y | Neuroblastoma | 53.71 | |

| IMR-32 | Neuroblastoma | 7.024 | |

| SK-N-BE(2) | Neuroblastoma | 232.8 | |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 254 | |

| 6T-CEM | T-cell Acute Lymphoblastic Leukemia | 389 | |

| Molt4 | T-cell Acute Lymphoblastic Leukemia | 534 | |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 125 | |

| MGC803 | Gastric Cancer | Lower than other gastric cancer cells | |

| HGC27 | Gastric Cancer | Lower than other gastric cancer cells | |

| MOLM-13 | Acute Myeloid Leukemia | 18.2 | |

| AML cells (primary) | Acute Myeloid Leukemia | 2-50 |

Protein Degradation Efficacy (DC50)

The DC50 values highlight the efficiency with which this compound induces the degradation of its target proteins.

| Cell Line | Target Protein | DC50 (nM) | Reference |

| Burkitt's Lymphoma cells | BRD4 | <1 | |

| 22RV1 | BRD4 | 0.57 | |

| NAMALWA | BRD4 | 1 | |

| CA46 | BRD4 | 1 | |

| MOLT-4 | BRD4 | ~5 | |

| Jurkat | BRD4 | ~5 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted this compound to the respective wells. For the control wells, add 10 µL of vehicle (e.g., DMSO-containing medium).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of BET proteins following this compound treatment.

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4 (e.g., 1:1000 dilution), c-MYC (e.g., 1:1000 dilution), and a loading control like GAPDH or β-actin overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the extent of protein degradation.

Figure 2: A typical workflow for assessing protein degradation by this compound using Western blotting.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways Modulated by this compound

The degradation of BRD4 by this compound has profound effects on downstream signaling pathways that are critical for cancer cell survival and proliferation.

The BRD4-c-MYC Axis

BRD4 is a critical transcriptional co-activator of the MYC oncogene. By degrading BRD4, this compound effectively shuts down MYC transcription. This leads to a rapid and sustained depletion of c-MYC protein, a master regulator of cell growth, proliferation, and metabolism. The downregulation of c-MYC is a primary driver of the anti-cancer effects of this compound.

Apoptosis and Cell Cycle Control

The suppression of the BRD4/c-MYC axis by this compound leads to the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP. Furthermore, this compound causes cell cycle arrest, primarily in the G1 phase. This is often associated with the upregulation of cell cycle inhibitors like p21.

Figure 3: Overview of the signaling cascade initiated by this compound-mediated BRD4 degradation.

Conclusion

This compound stands as a testament to the power of targeted protein degradation as a therapeutic strategy. Its ability to induce potent, rapid, and sustained degradation of BET proteins, particularly BRD4, translates into significant anti-cancer activity across a multitude of preclinical models. This technical guide provides a foundational understanding of this compound for researchers aiming to explore its potential in their own studies. The provided data and protocols serve as a starting point for the continued investigation and development of this and other next-generation protein degraders.

Foundational Studies of ARV-825 in Cancer Cell Lines: A Technical Guide

Introduction

ARV-825 is a novel small molecule that belongs to the class of Proteolysis Targeting Chimeras (PROTACs). It is a hetero-bifunctional molecule designed to target and degrade specific proteins within the cell, offering a distinct mechanism of action compared to traditional inhibitors.[1][2] This technical guide provides an in-depth overview of the foundational preclinical studies of this compound in various cancer cell lines, focusing on its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate its effects. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action: The PROTAC Approach

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate target proteins.[2][3] It consists of three key components: a ligand that binds to the Bromodomain and Extra-Terminal (BET) protein BRD4, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[1][2] This tripartite structure facilitates the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[2][4] This degradation is rapid, efficient, and sustained, resulting in a more profound and prolonged suppression of downstream signaling compared to traditional BET inhibitors.[1][5]

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future [mdpi.com]

- 3. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]

- 4. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The PROTAC Revolution: A Technical Guide to ARV-825-Mediated BRD4 Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core technology of ARV-825, a pioneering Proteolysis Targeting Chimera (PROTAC). We will delve into its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its potent anti-cancer activity.

Introduction to PROTAC Technology and this compound

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking the function of a target protein, PROTACs eliminate the protein from the cell altogether.

This compound is a hetero-bifunctional small molecule that exemplifies the power of PROTAC technology. It is designed to target Bromodomain and Extra-Terminal domain (BET) proteins, specifically BRD4, which are crucial regulators of gene transcription and are often implicated in cancer.[1][2] this compound consists of a ligand that binds to BRD4 and another ligand for the E3 ubiquitin ligase cereblon (CRBN), joined by a flexible linker.[1][3][4][5] This dual binding induces the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][3][6]

Mechanism of Action of this compound

The primary mechanism of this compound is the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade BRD4. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to both BRD4 and the E3 ubiquitin ligase cereblon, bringing them into close proximity to form a BRD4-ARV-825-CRBN ternary complex.[3][5]

-

Ubiquitination: Once in the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.

-

Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[1]

-

Catalytic Nature: After inducing degradation, this compound is released and can bind to another BRD4 and CRBN, initiating another cycle of degradation. This catalytic nature allows for substoichiometric degradation of the target protein.[3]

Downstream Signaling Pathways Affected by this compound

BRD4 is a key transcriptional co-activator that plays a critical role in regulating the expression of various oncogenes, most notably MYC.[2][4][7] By degrading BRD4, this compound effectively downregulates the transcription of MYC and its target genes, which are involved in cell proliferation, cell cycle progression, and apoptosis.[4][5]

The degradation of BRD4 by this compound leads to:

-

Suppression of MYC: A rapid and sustained downregulation of c-MYC protein levels.[3][4][5]

-

Cell Cycle Arrest: Inhibition of cell cycle progression, often leading to an accumulation of cells in the G1 phase.[1]

-

Induction of Apoptosis: Increased programmed cell death, as evidenced by the cleavage of caspase-3 and PARP.[1][8]

-

Downregulation of Anti-Apoptotic Proteins: Reduced expression of anti-apoptotic proteins such as Bcl-xL and Bcl-2.[2][8]

-

Inhibition of other Oncogenic Pathways: this compound has also been shown to modulate NF-κB signaling and downregulate oncogenic proteins like cyclin D1.[2][8]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal degradation concentration (DC50) for BRD4 protein levels.

| Metric | Cell Line | Value | Reference |

| Binding Affinity (Kd) | BRD4 BD1 | 90 nM | [3][4] |

| BRD4 BD2 | 28 nM | [3][4] | |

| DC50 | 22RV1 (Prostate Cancer) | 0.57 nM | [4] |

| NAMALWA (Burkitt's Lymphoma) | 1 nM | [4] | |

| CA46 (Burkitt's Lymphoma) | 1 nM | [4] | |

| Various BL cell lines | <1 nM | [5] | |

| IC50 (72h) | Various AML cell lines | 2-50 nM | [2][4][7] |

| Gastric Cancer Cell Lines (HGC27, MGC803) | ~10-30 nM | [1] | |

| Neuroblastoma Cell Lines | Nanomolar range | ||

| AML, MM, Burkitt's lymphoma | 9-37 nM | [6] |

Key Experimental Protocols

The characterization of this compound involves a suite of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for BRD4 Degradation

Objective: To qualitatively and quantitatively assess the degradation of BRD4 and the levels of downstream proteins like c-MYC.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate proteins on a 4-15% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify band intensities using software like ImageJ to determine relative protein levels.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours until the color develops.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using software like GraphPad Prism.

Apoptosis Assay (Caspase-Glo 3/7)

Objective: To measure the induction of apoptosis by quantifying caspase-3 and -7 activity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.

-

Reagent Preparation: Reconstitute the Caspase-Glo 3/7 substrate with the provided buffer.

-

Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Conclusion

This compound is a potent and selective degrader of BRD4 that demonstrates the significant therapeutic potential of PROTAC technology. By hijacking the ubiquitin-proteasome system, this compound effectively eliminates BRD4, leading to the suppression of key oncogenic drivers like c-MYC and inducing anti-tumor effects such as cell cycle arrest and apoptosis. The in-depth understanding of its mechanism and the robust experimental methodologies used for its characterization provide a solid foundation for the continued development of this and other targeted protein degraders in oncology and beyond.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. vet.cornell.edu [vet.cornell.edu]

Methodological & Application

Application Notes and Protocols for ARV-825 In Vitro Experiments

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy and mechanism of action of ARV-825, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins.

Mechanism of Action

This compound is a hetero-bifunctional molecule that consists of a ligand that binds to BET proteins (specifically BRD2, BRD3, and BRD4) and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN)[1][2][3]. This proximity induces the ubiquitination of BET proteins, targeting them for degradation by the proteasome[4]. This degradation leads to the downstream suppression of oncogenes like c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells[2][4][5].

dot

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Cell Viability Assay (CCK-8/MTT)

This assay determines the effect of this compound on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight[4].

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5-250 nM) and a vehicle control (DMSO) for 72 hours[4][6].

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader[4][7].

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control wells. Determine the IC50 value using software like GraphPad Prism[4].

| Cell Line | IC50 (nM) after 72h | Reference |

| HGC27 (Gastric Cancer) | <50 | [3] |

| MGC803 (Gastric Cancer) | <50 | [3] |

| TPC-1 (Thyroid Carcinoma) | ~25-50 | [6] |

| HuCCT1 (Cholangiocarcinoma) | <50 | [5] |

| HuH28 (Cholangiocarcinoma) | <50 | [5] |

| 22RV1 (Prostate Cancer) | 0.57 | [2] |

| NAMALWA (Burkitt's Lymphoma) | 1 | [2] |

| CA46 (Burkitt's Lymphoma) | 1 | [2] |

Western Blot Analysis for Protein Degradation

This experiment confirms the degradation of BET proteins and the modulation of downstream targets.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay[7].

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel[7].

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane[7].

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against BRD2, BRD3, BRD4, c-Myc, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin)[8].

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

| Protein Target | Expected Outcome with this compound |

| BRD2 | Degradation/Downregulation[4][8] |

| BRD3 | Degradation/Downregulation[4][8] |

| BRD4 | Degradation/Downregulation[4][5][6] |

| c-Myc | Downregulation[2][4][5] |

| Cleaved Caspase-3 | Upregulation[3][8] |

| PARP | Cleavage/Upregulation[3][8] |

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cells with different concentrations of this compound for 48-72 hours[3][8].

-

Cell Harvesting: Collect both floating and adherent cells, and wash them with cold PBS[8][9].

-

Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature[8][9][10].

-

Flow Cytometry: Analyze the stained cells using a flow cytometer[3][8].

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

| Cell Line | Treatment Condition | Apoptotic Cell Population Increase | Reference |

| Neuroblastoma Cells | Various concentrations for 24h | Dose-dependent increase | [4] |

| Gastric Cancer Cells | Various concentrations for 72h | Dose-dependent increase | [3] |

| T-ALL Cell Lines | 1 µM for 48h | Significant increase | [8] |

| Cholangiocarcinoma Cells | 100 nM for 72h | Significant increase | [5] |

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for 24 hours[4].

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce G1 phase arrest[3][4].

dot

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | this compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]

- 4. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotech.illinois.edu [biotech.illinois.edu]

Application Notes and Protocols for Detecting ARV-825-Mediated Protein Degradation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the degradation of BET (Bromodomain and Extra-Terminal) family proteins and associated downstream signaling molecules following treatment with the PROTAC (Proteolysis Targeting Chimera) degrader, ARV-825.

Introduction

This compound is a hetero-bifunctional molecule designed to induce the degradation of BET proteins, primarily BRD4, BRD3, and BRD2.[1][2][3] It functions by simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN), thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target BET protein.[2][4][5] This targeted protein degradation approach offers a powerful alternative to traditional small molecule inhibition, often resulting in a more profound and sustained downstream effect. Western blotting is a crucial technique to confirm the efficacy of this compound by directly measuring the reduction in target protein levels.

Mechanism of Action of this compound

This compound-mediated degradation of BET proteins, particularly BRD4, disrupts the transcriptional regulation of key oncogenes, most notably c-Myc.[2][4][6] This leads to cell cycle arrest and induction of apoptosis in various cancer cell lines.[1][3][7] The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of this compound leading to BRD4 degradation and downstream effects.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess this compound-mediated protein degradation.

Experimental Workflow

The overall workflow for the Western blot experiment is outlined below.

References

- 1. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

- 6. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with ARV-825

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing cell viability upon treatment with ARV-825, a potent and selective Bromodomain and Extra-Terminal (BET) protein degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRD2, BRD3, and BRD4, leading to profound anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Principle

This compound is a heterobifunctional molecule that consists of a ligand for the BET bromodomains linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual binding recruits BRD4 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] The degradation of BRD4, a key epigenetic reader, results in the downregulation of oncogenes such as c-Myc, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[3][4][5][6] This protocol describes a colorimetric cell viability assay (MTT or CCK-8) to quantify the cytotoxic effects of this compound.

Data Presentation

Table 1: Summary of this compound In Vitro Efficacy

| Cell Line Type | Cell Line | Assay Type | IC50 (nM) | Treatment Duration (hours) | Reference |

| Gastric Cancer | MGC803 | CCK8 | <100 | 72 | [5] |

| Gastric Cancer | HGC27 | CCK8 | <100 | 72 | [5] |

| Neuroblastoma | IMR-32 | CCK8 | ~10 | 72 | [7] |

| Neuroblastoma | SK-N-BE(2) | CCK8 | ~10 | 72 | [7] |

| Thyroid Carcinoma | TPC-1 | MTT | ~25-250 | 48-96 | [4] |

| Cholangiocarcinoma | HuCCT1 | CCK8 | <50 | 96 | [8] |

| Cholangiocarcinoma | HuH28 | CCK8 | <50 | 96 | [8] |

| Acute Myeloid Leukemia | MOLM-13 | CCK8 | 18.2 | 96 | [9] |

| Acute Myeloid Leukemia | MV4-11 | CCK8 | 1.05 | 96 | [9] |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (for solubilizing formazan crystals in MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.[7]

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range to test is 0.1 nM to 1000 nM.[4][5]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[4][5][7][8]

-

-

Cell Viability Measurement:

-

For CCK-8 Assay:

-

For MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 570 and 600 nm.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).[7]

-

Visualizations

Caption: Mechanism of action of this compound as a PROTAC.

Caption: Experimental workflow for the cell viability assay.

Caption: Simplified BRD4/c-Myc signaling pathway affected by this compound.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]

- 4. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]

- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic and pharmacodynamic studies of ARV-825

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-825 is a potent, small-molecule PROteolysis TArgeting Chimera (PROTAC) that offers a novel therapeutic strategy by inducing the degradation of target proteins rather than simply inhibiting their function. This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for key experimental assays.

This compound is a hetero-bifunctional molecule that consists of a ligand that binds to the Bromodomain and Extra-Terminal (BET) protein BRD4 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-binding induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the suppression of downstream oncogenic signaling pathways, most notably c-MYC.[1][2][3]

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and plasma half-life, are not extensively available in publicly accessible literature. However, preclinical studies utilizing nano-formulations have demonstrated the potential for improved pharmacokinetic profiles. For instance, a study involving a self-nanoemulsifying preconcentrate of this compound (ARV-SNEP) and camel milk-derived exosomes (CMEs) has shown enhanced bioavailability.

In one study, an this compound-CME formulation resulted in a 2.55-fold increase in plasma concentration and a 5.56-fold increase in the Area Under the Curve (AUC) in Sprague-Dawley rats, indicating superior systemic absorption.[4] Another nano-formulation of this compound (ARV-NP) also demonstrated an improved half-life.[4] These findings suggest that while the intrinsic pharmacokinetic properties of this compound may be subject to limitations such as poor aqueous solubility, formulation strategies can significantly enhance its in vivo exposure.[4] Human liver microsome studies have indicated that this compound is a substrate of the CYP3A4 enzyme.[4]

Pharmacodynamics

This compound induces rapid and sustained degradation of BRD4, leading to potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

Binding Affinity and Degradation Efficiency

This compound binds to the first (BD1) and second (BD2) bromodomains of BRD4 with high affinity.[1] This binding facilitates the recruitment of BRD4 to the CRBN E3 ligase, leading to its degradation.

| Parameter | Value | Reference |

| Kd (BRD4 BD1) | 90 nM | [1] |

| Kd (BRD4 BD2) | 28 nM | [1] |

The degradation of BRD4 is highly efficient, with DC50 values (concentration for 50% degradation) in the low nanomolar to sub-nanomolar range in various cancer cell lines.

| Cell Line | Cancer Type | DC50 (BRD4 Degradation) | Reference |

| 22RV1 | Prostate Cancer | 0.57 nM | [5] |

| NAMALWA | Burkitt's Lymphoma | 1 nM | [5] |

| CA46 | Burkitt's Lymphoma | 1 nM | [5] |

| Various Burkitt's Lymphoma Cell Lines | Burkitt's Lymphoma | <1 nM | [2][6] |

In Vitro Anti-Cancer Activity

This compound demonstrates potent anti-proliferative activity across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.

| Cell Line | Cancer Type | IC50 | Reference |

| SK-N-SH | Neuroblastoma | 146.9 nM | [4] |

| SH-SY5Y | Neuroblastoma | 53.71 nM | [4] |

| IMR-32 | Neuroblastoma | 7.024 nM | [4] |

| SK-N-BE(2) | Neuroblastoma | 232.8 nM | [4] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 254 nM | [7] |

| 6T-CEM | T-cell Acute Lymphoblastic Leukemia | 389 nM | [7] |

| Molt4 | T-cell Acute Lymphoblastic Leukemia | 534 nM | [7] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 125 nM | [7] |

| HGC27 | Gastric Cancer | Lower than OTX015 and JQ1 | [8] |

| MGC803 | Gastric Cancer | Lower than OTX015 and JQ1 | [8] |

| AGS | Gastric Cancer | Lower than OTX015 and JQ1 | [8] |

| SGC7901 | Gastric Cancer | Lower than OTX015 and JQ1 | [8] |

| Various AML Cell Lines | Acute Myeloid Leukemia | 2-50 nM | [2][3] |

| Various Multiple Myeloma Cell Lines | Multiple Myeloma | 9-37 nM | [1] |

| Various Burkitt's Lymphoma Cell Lines | Burkitt's Lymphoma | 9-37 nM | [1] |

Signaling Pathway

This compound-mediated degradation of BRD4 leads to the downregulation of key oncogenic signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Modeling to Guide Preclinical Development of an Islatravir-Eluting Reservoir-Style Biodegradable Implant for Long-Acting HIV PrEP - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ARV-825 Combination Therapies in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of ARV-825, a proteolysis-targeting chimera (PROTAC) that induces the degradation of bromodomain and extra-terminal (BET) proteins, in combination with other anticancer agents. The following sections detail synergistic drug combinations, summarize key quantitative data, provide detailed experimental protocols, and visualize relevant biological pathways and workflows.

Introduction to this compound

This compound is a bifunctional molecule composed of a BET inhibitor (OTX015) linked to a ligand for the E3 ubiquitin ligase cereblon (CRBN)[1]. This design facilitates the recruitment of BET proteins (BRD2, BRD3, and BRD4) to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome[1]. By depleting cellular levels of BET proteins, this compound effectively downregulates the expression of key oncogenes, most notably c-MYC, thereby inhibiting cancer cell proliferation and inducing apoptosis[1][2]. Preclinical studies have demonstrated the single-agent efficacy of this compound in various hematological malignancies and solid tumors, including multiple myeloma, neuroblastoma, and gastric cancer[1][2].

Synergistic Combinations with this compound

High-throughput screening and targeted preclinical studies have identified several classes of anti-cancer drugs that exhibit synergistic activity when combined with this compound. This synergy often results from the co-targeting of complementary or compensatory signaling pathways, leading to enhanced tumor cell killing and overcoming potential resistance mechanisms.

Combination with PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Cross-talk between the BET and PI3K/mTOR pathways has been identified as a mechanism of therapeutic resistance[3][4]. Co-inhibition of both pathways has shown significant synergistic effects.

Data Summary: this compound in Combination with PI3K/mTOR Inhibitors

| Cancer Type | Combination Agent | Cell Lines | Key Findings | Reference |

| Multiple Myeloma | Dactolisib (BEZ235) (Dual PI3K/mTOR inhibitor) | KMS11, KMS28BM | Synergistic growth inhibition (CI < 1) | [1] |

| Head and Neck Squamous Cell Carcinoma | Dactolisib (BEZ235) | HPV-negative and HPV-positive HNSCC cells | Synergistic enhancement of cisplatin and radiation efficacy | [5] |

| Non-Small Cell Lung Cancer | Dactolisib (BEZ235) | A549/DDP (cisplatin-resistant) | Synergistic antitumor effects, overcoming cisplatin resistance | [6] |

CI: Combination Index; CI < 1 indicates synergism.

Combination with JAK Inhibitors

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling network involved in cancer cell proliferation and survival, particularly in hematological malignancies[7][8]. The rationale for combining this compound with JAK inhibitors stems from the potential to co-suppress oncogenic transcription factors regulated by both BET proteins and STATs.

Data Summary: this compound in Combination with JAK Inhibitors

| Cancer Type | Combination Agent | Cell Lines | Key Findings | Reference |

| Multiple Myeloma | Ruxolitinib (JAK1/2 inhibitor) | KMS11, KMS28BM | Synergistic growth inhibition (CI < 1) | [1] |

| Acute Myeloid Leukemia | Ruxolitinib | Not specified | Synergistic inhibition of secondary AML growth | [1] |

| T-cell Acute Lymphoblastic Leukemia | Ruxolitinib | T-ALL cells | Combination with dexamethasone significantly increases apoptosis | [9] |

CI: Combination Index; CI < 1 indicates synergism.

Combination with CRM1 Inhibitors

Chromosome maintenance protein 1 (CRM1), also known as exportin 1 (XPO1), is a key nuclear export protein that is often overexpressed in cancer cells, leading to the cytoplasmic mislocalization and functional inactivation of tumor suppressor proteins[10][11]. Combining this compound with CRM1 inhibitors like selinexor offers a dual approach to retain tumor suppressors in the nucleus and downregulate oncogene transcription.

Data Summary: this compound in Combination with CRM1 Inhibitors

| Cancer Type | Combination Agent | Cell Lines | Key Findings | Reference |

| Multiple Myeloma | Selinexor | KMS11, KMS28BM | Synergistic growth inhibition (CI < 1) | [1] |

CI: Combination Index; CI < 1 indicates synergism.

Combination with Other Agents

A broad screening study in multiple myeloma identified synergistic activity of this compound with inhibitors of several other key signaling pathways, including[1]:

-

VEGFR (Vascular Endothelial Growth Factor Receptor)

-

PDGFRα/b (Platelet-Derived Growth Factor Receptor α/β)

-

FLT3 (FMS-like Tyrosine Kinase 3)

-

IGF-1R (Insulin-like Growth Factor 1 Receptor)

-

Protein Kinase C

-

CBP-EP300

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound in combination with other cancer drugs.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of drug combinations on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines of interest (e.g., KMS11, KMS28BM)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Combination agent (e.g., Dactolisib, Ruxolitinib; stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the combination agent, both alone and in combination at a constant ratio (e.g., based on the IC50 ratio of the individual drugs).

-

Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plates for 72 hours at 37°C.

-

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. Analyze the synergy using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by drug combinations.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound and combination agent

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment. Treat the cells with this compound, the combination agent, or the combination for 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of this compound combination therapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line (e.g., KMS11-luciferase expressing)

-

This compound formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Combination agent formulation (as per manufacturer's or literature recommendations)

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Tumor Inoculation: Subcutaneously inject 5-10 x 10⁶ cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers or bioluminescence imaging. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).

-

Drug Administration:

-

Administer this compound (e.g., 5 mg/kg, intraperitoneally, daily).

-

Administer the combination agent according to its established preclinical dosing regimen.

-

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor body weight and general health of the mice.

-

Perform bioluminescence imaging weekly to track tumor burden.

-

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if significant toxicity is observed.

-

Data Analysis: Compare tumor growth inhibition and overall survival between the treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

References

- 1. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Signaling crosstalk between the mTOR complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selinexor’s Immunomodulatory Impact in Advancing Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantifying Apoptosis Following ARV-825 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARV-825 is a potent and highly specific heterobifunctional PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4.[1] It functions by recruiting BRD4 to the E3 ubiquitin ligase cereblon, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of BRD4, a key epigenetic reader, results in the transcriptional downregulation of critical oncogenes, most notably c-Myc.[2][3][4] Suppression of c-Myc and other downstream targets like the anti-apoptotic proteins Bcl-xL and BCL-2, triggers the intrinsic apoptotic pathway, making this compound a promising therapeutic agent in various cancers.[5]

This application note provides detailed protocols for quantifying apoptosis in cancer cells following treatment with this compound, focusing on two widely accepted methods: Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry and the Caspase-Glo® 3/7 luminescent assay.

This compound Signaling Pathway to Apoptosis

This compound-mediated degradation of BRD4 initiates a signaling cascade that culminates in programmed cell death. The process begins with the downregulation of the c-Myc oncogene, a master regulator of cell proliferation and survival.[3][6] This leads to decreased expression of anti-apoptotic BCL-2 family proteins, disrupting the mitochondrial membrane integrity and activating the intrinsic apoptotic pathway.[5] This pathway involves the activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of key cellular substrates like PARP and ultimately, cell death.[6]

Experimental Workflow Overview

The general workflow for assessing apoptosis post-ARV-825 treatment involves several key stages. It begins with cell culture and treatment, followed by cell harvesting. The harvested cells are then prepared for a specific apoptosis assay, such as Annexin V/PI staining or a Caspase-Glo® 3/7 assay. Finally, data is acquired using the appropriate instrumentation (flow cytometer or luminometer) and analyzed to quantify the extent of apoptosis.

Data Presentation: Expected Outcomes

Treatment with this compound is expected to induce a dose-dependent increase in apoptosis. The following tables summarize representative quantitative data from the described protocols.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

| This compound Conc. (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |

|---|---|---|---|

| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 25 | 78.4 ± 3.5 | 15.1 ± 2.2 | 6.5 ± 1.3 |

| 100 | 55.9 ± 4.2 | 32.8 ± 3.1 | 11.3 ± 1.9 |

| 250 | 30.1 ± 3.8 | 51.6 ± 4.5 | 18.3 ± 2.4 |

Table 2: Caspase-3/7 Activity by Caspase-Glo® 3/7 Assay

| This compound Conc. (nM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |

|---|---|---|

| 0 (Vehicle) | 15,340 ± 1,250 | 1.0 |

| 25 | 48,910 ± 3,100 | 3.2 |

| 100 | 112,650 ± 8,500 | 7.3 |

| 250 | 251,800 ± 15,600 | 16.4 |

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorochrome-conjugated Annexin V.[8] Late-stage apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.[9]

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) staining solution

-

10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 25, 100, 250 nM). Include a vehicle-only (DMSO) control. Incubate for the desired time period (e.g., 24-48 hours).

-

Cell Harvesting:

-

Carefully collect the culture medium, which contains floating (apoptotic) cells, into a 15 mL conical tube.

-

Wash the adherent cells with PBS, then detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA).

-

Combine the detached adherent cells with their corresponding supernatant from the previous step.

-

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

-

Cell Washing: Wash the cell pellet once with 2 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Add 5-10 µL of PI staining solution.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]

-

Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

-

Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.

-

Collect a minimum of 10,000 events per sample.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 2: Caspase-Glo® 3/7 Luminescence Assay

This homogenous "add-mix-measure" assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][11] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence); when cleaved by active caspases, it releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[11]

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

White-walled, clear-bottom 96-well plates suitable for luminescence readings

-

Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of medium. Include wells for blanks (medium only). Allow cells to adhere overnight.

-

Drug Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only (DMSO) control. It is advisable to also include a positive control for apoptosis induction (e.g., staurosporine).

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[12]

-

Assay Execution:

-

Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, including blanks and controls.[10] This results in a 1:1 ratio of reagent to cell culture medium.

-

Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically for your cell line.

-

Measure the luminescence of each well using a plate-reading luminometer.[12]

-

-

Data Analysis:

-

Subtract the average luminescence value from the blank wells from all experimental wells.

-

Calculate the fold change in caspase activity by normalizing the readings from this compound-treated wells to the vehicle control wells.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. e-century.us [e-century.us]

- 4. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. kumc.edu [kumc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ulab360.com [ulab360.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 12. promega.com [promega.com]

Application Notes: Immunoprecipitation of BRD4 Following ARV-825 Treatment

Introduction

ARV-825 is a hetero-bifunctional PROTAC (Proteolysis Targeting Chimera) that potently and selectively targets the Bromodomain and Extra-Terminal (BET) family protein BRD4 for degradation.[1][2] It is composed of a ligand for BRD4 (based on the BET inhibitor OTX015) and a ligand for the E3 ubiquitin ligase cereblon (CRBN), connected by a chemical linker.[1][3] This dual binding recruits BRD4 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6] This degradation is rapid, efficient, and long-lasting compared to the reversible action of traditional BET inhibitors.[7][8]

The degradation of BRD4 by this compound disrupts the transcription of key oncogenes, including c-Myc, making it a promising therapeutic strategy for various cancers.[3][4][9] Immunoprecipitation (IP) is a crucial technique to study the effects of this compound. It allows researchers to isolate BRD4 from cell lysates to quantify its degradation, and to investigate how its interactions with other proteins are affected by the treatment. This document provides a detailed protocol for the immunoprecipitation of BRD4 from cells treated with this compound, followed by western blot analysis.